N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide
CAS No.: 1021208-38-7
Cat. No.: VC11955039
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021208-38-7 |
|---|---|
| Molecular Formula | C11H15N3O4S |
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | N-[2-(2-acetylhydrazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C11H15N3O4S/c1-8-3-5-10(6-4-8)19(17,18)12-7-11(16)14-13-9(2)15/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16) |
| Standard InChI Key | UNCBDJLPYNJEHP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NNC(=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NNC(=O)C |
Introduction
N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide family. Sulfonamides are widely recognized for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities. The compound's structure integrates a sulfonamide group, a hydrazinecarbonyl moiety, and an acetyl substituent, which collectively contribute to its potential biological activity.
Synthesis Pathway
The synthesis of this compound typically involves:
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Sulfonamide Formation: Reaction of 4-methylbenzenesulfonyl chloride with an amine precursor under basic conditions to form the sulfonamide core.
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Hydrazine Derivative Addition: Introduction of a hydrazinecarbonyl group through condensation reactions.
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Acetylation: Final acetylation step using acetic anhydride or acetyl chloride to yield the target compound.
Applications in Research
This compound can serve as:
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Lead Molecule Development: Its modular structure allows for derivatization to optimize pharmacokinetics and efficacy.
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Biological Screening: Testing against bacterial strains, cancer cell lines, or enzymes for activity profiling.
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Structural Studies: Useful in molecular docking and computational studies to predict binding affinities.
Comparative Analysis with Related Compounds
| Property | N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide | Related Sulfonamides |
|---|---|---|
| Molecular Weight | Moderate (~271 g/mol) | Variable |
| Solubility | Likely soluble in polar solvents | Typically soluble in water/alcohols |
| Pharmacological Potential | Antimicrobial, anticancer | Broad spectrum |
| Ease of Synthesis | Multi-step but straightforward | Varies based on substituents |
Limitations and Future Directions
While promising, the compound's biological activity requires validation through:
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In Vitro Studies: Testing against microbial strains or cancer cell lines.
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Toxicity Profiling: Ensuring safety in preclinical models.
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Derivatization Studies: Exploring structural modifications for enhanced activity.
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